An In-depth Technical Guide to N,N'-Dimethyl-1,4-butanediamine: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to N,N'-Dimethyl-1,4-butanediamine: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethyl-1,4-butanediamine, also known as N,N'-dimethylputrescine, is a diamine that serves as a versatile building block in organic synthesis and holds potential significance in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and relevant experimental protocols. The information is curated to support researchers and professionals in drug development and chemical synthesis in understanding and utilizing this compound.
Chemical Properties and Identification
N,N'-Dimethyl-1,4-butanediamine is a colorless liquid with an amine-like odor.[1] It is a flammable and corrosive compound.[2] Proper safety precautions should be taken during handling and storage. It should be stored in a dark place under an inert atmosphere at room temperature.
Table 1: Chemical Identifiers of N,N'-Dimethyl-1,4-butanediamine
| Identifier | Value |
| CAS Number | 16011-97-5[3] |
| Molecular Formula | C6H16N2[4] |
| IUPAC Name | N,N'-dimethylbutane-1,4-diamine |
| Synonyms | N,N'-Dimethylputrescine, 1,4-Bis(methylamino)butane |
| InChI | InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3 |
| InChIKey | CZPRYVBLOUZRGD-UHFFFAOYSA-N |
| SMILES | CNCCCCNC |
Table 2: Physicochemical Properties of N,N'-Dimethyl-1,4-butanediamine
| Property | Value |
| Molecular Weight | 116.21 g/mol [5] |
| Appearance | Colorless liquid |
| Boiling Point | 168 °C |
| Density | 0.800 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.99 ± 0.10 (Predicted) |
Chemical Structure
The structure of N,N'-Dimethyl-1,4-butanediamine consists of a four-carbon butane backbone with methylamino groups at positions 1 and 4.
Caption: 2D structure of N,N'-Dimethyl-1,4-butanediamine.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N,N'-Dimethyl-1,4-butanediamine.
Table 3: Spectroscopic Data for N,N'-Dimethyl-1,4-butanediamine
| Technique | Data |
| ¹H NMR | Data available, but specific chemical shifts in CDCl3 are not detailed in the provided search results.[6][7][8][9] |
| ¹³C NMR | Data available, but specific chemical shifts in CDCl3 are not detailed in the provided search results.[6][7][8] |
| FTIR | Characteristic peaks for N-H stretching (secondary amine), C-H stretching (alkane), and N-H bending are expected.[10][11] |
| Mass Spec | Molecular ion peak (M+) at m/z 116. Fragmentation patterns would involve cleavage of C-C and C-N bonds.[1][12][13][14] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of N,N'-Dimethyl-1,4-butanediamine in a laboratory setting.
Synthesis Protocol: Reductive Amination of 1,4-Butanediamine
This protocol describes a common method for the synthesis of N,N'-dimethylated amines from a primary diamine.[5][15][16][17]
Workflow for the Synthesis of N,N'-Dimethyl-1,4-butanediamine
Caption: General workflow for the synthesis of N,N'-Dimethyl-1,4-butanediamine.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-butanediamine (1 equivalent) in methanol.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (2.2 equivalents) dropwise at room temperature.
-
Reduction: After the addition is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (2.5 equivalents), in portions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[18]
Analytical Protocols
4.2.1. High-Performance Liquid Chromatography (HPLC) [19][20][21][22][23]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like formic or phosphoric acid.
-
Detection: UV detection at a suitable wavelength (e.g., after derivatization) or by a charged aerosol detector (CAD).
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) [24][25][26][27]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
Biological Significance and Signaling Pathways
N,N'-Dimethyl-1,4-butanediamine is the N,N'-dimethylated derivative of putrescine, a biogenic amine involved in numerous physiological processes. Putrescine is a key molecule in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[28] The methylation of putrescine may alter its biological activity and interaction with cellular targets.
Putrescine and the mTOR Signaling Pathway
Caption: Role of putrescine in the activation of the mTOR signaling pathway.
The introduction of methyl groups to putrescine to form N,N'-Dimethyl-1,4-butanediamine could potentially modulate its interaction with components of the mTOR pathway, a subject that warrants further investigation for drug development professionals.
Applications
N,N'-Dimethyl-1,4-butanediamine is utilized in several areas of chemical and pharmaceutical sciences:
-
Chemical Synthesis: It serves as a building block for designing bifunctional antibiotics and as a reagent in enantioselective additions.[29]
-
Polymer Chemistry: It is used in the production of polyamides and polyurethanes, acting as a cross-linking agent.[29]
-
Corrosion Inhibition: Its structure allows it to bind to metal surfaces, providing protection against corrosion.[29]
-
Drug Development: It is an intermediate in the synthesis of certain pharmaceuticals, particularly those targeting neurological conditions.[29]
-
Ligand in Catalysis: It can be employed as a ligand in various catalytic processes.[29]
Conclusion
N,N'-Dimethyl-1,4-butanediamine is a compound with a well-defined chemical structure and a range of physicochemical properties that make it a valuable tool in both academic research and industrial applications. This technical guide has provided a detailed overview of its characteristics, along with foundational experimental protocols for its synthesis and analysis. The exploration of its biological activities, particularly in relation to the mTOR signaling pathway, presents an exciting avenue for future research in drug discovery and development.
References
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